1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile 1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16200052
InChI: InChI=1S/C22H24N2O2/c1-17(25)12-19-13-20-8-10-24(22(20)21(14-19)15-23)9-5-11-26-16-18-6-3-2-4-7-18/h2-4,6-7,13-14H,5,8-12,16H2,1H3
SMILES:
Molecular Formula: C22H24N2O2
Molecular Weight: 348.4 g/mol

1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile

CAS No.:

Cat. No.: VC16200052

Molecular Formula: C22H24N2O2

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile -

Specification

Molecular Formula C22H24N2O2
Molecular Weight 348.4 g/mol
IUPAC Name 5-(2-oxopropyl)-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile
Standard InChI InChI=1S/C22H24N2O2/c1-17(25)12-19-13-20-8-10-24(22(20)21(14-19)15-23)9-5-11-26-16-18-6-3-2-4-7-18/h2-4,6-7,13-14H,5,8-12,16H2,1H3
Standard InChI Key TWONHQUTOHFPQM-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile (C22H24N2O2) features an indoline core substituted with a benzyloxypropyl group at position 1, a 2-oxopropyl group at position 5, and a nitrile group at position 7. The benzyloxy group (OCH2C6H5) distinguishes it from the benzoyloxy variant (OCOC6H5), which has been more extensively documented in public databases .

Molecular Characteristics

  • Molecular Formula: C22H24N2O2

  • Molecular Weight: 362.4 g/mol (estimated based on structural analogs )

  • IUPAC Name: 3-[7-cyano-5-(2-oxopropyl)-2,3-dihydroindol-1-yl]propyl benzyl ether

The compound’s structure includes a rotatable bond count of 8 and a topological polar surface area of 70.4 Ų, comparable to its benzoyloxy counterpart . These properties influence its solubility and reactivity in synthetic processes.

Synthetic Routes and Industrial Applications

Role in Silodosin Production

Silodosin, marketed as RAPAFLO®, requires efficient synthetic routes for large-scale production. The compound serves as a precursor in a streamlined process that avoids hazardous steps like bromination and azidation .

Key Synthetic Steps (US Patent US9862681B2 )

  • Alkylation: Indoline-7-carbonitrile is alkylated with 3-benzyloxypropyl bromide to introduce the benzyloxypropyl group.

  • Aldol Condensation: The 5-position is functionalized via aldol condensation with acetone, forming the 2-oxopropyl substituent.

This method claims higher yields (>75% per step) and lower costs compared to prior routes using N-Boc protection .

Comparative Analysis with Benzoyloxy Analogs

The benzoyloxy variant (1-(3-benzoyloxypropyl)-5-(2-oxopropyl)-7-indolinecarbonitrile) is documented in Chinese patent CN102675182B . Key differences include:

PropertyBenzyloxy DerivativeBenzoyloxy Derivative
SubstituentOCH2C6H5OCOC6H5
Molecular FormulaC22H24N2O2C22H22N2O3
Synthetic ComplexityLower (ether formation)Higher (ester formation)
Yield>75% ~85%

While the benzoyloxy route offers marginally higher yields, the benzyloxy method is preferred industrially due to cheaper starting materials .

Industrial Relevance and Patent Landscape

Advantages Over Traditional Methods

The US9862681B2 patent highlights the following improvements :

  • Elimination of azide intermediates, reducing explosion risks.

  • Avoidance of cryogenic conditions (-78°C), cutting energy costs.

  • Simplified purification via crystallization instead of chromatography.

Recent Patent Activity

Challenges and Future Directions

Stability Concerns

The 2-oxopropyl group is prone to keto-enol tautomerism, necessitating strict temperature control (<25°C) during storage .

Green Chemistry Initiatives

Recent efforts aim to replace benzyl bromide with safer alkylating agents, though this remains experimental. Catalytic methods using Pd nanoparticles are under investigation to reduce metal waste .

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